(3-Aminopropyl)(4-azidobutyl)amine Dihydrochloride: A Comprehensive Technical Guide for Drug Development and Chemical Biology
(3-Aminopropyl)(4-azidobutyl)amine Dihydrochloride: A Comprehensive Technical Guide for Drug Development and Chemical Biology
Executive Summary
(3-Aminopropyl)(4-azidobutyl)amine dihydrochloride (CAS: 148736-30-5), commonly referred to as azidospermidine dihydrochloride , is a highly specialized polyamine derivative serving a dual role in modern medicinal chemistry and chemical biology[1]. Structurally, it is a spermidine equivalent where one terminal primary amine has been replaced by an azide group.
For drug development professionals, this compound is the cornerstone reagent for the regioselective synthesis of squalamine and other therapeutic aminosterols[2]. For chemical biologists, it acts as a robust, bioorthogonal probe for monitoring intracellular polyamine regulation and protein polyamination via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry[3]. This whitepaper details the physicochemical properties, mechanistic rationale, and validated protocols for utilizing azidospermidine in advanced research workflows.
Physicochemical Properties & Structural Rationale
Spermidine ( H2N−(CH2)3−NH−(CH2)4−NH2 ) is notoriously difficult to mono-derivatize due to the competing nucleophilicity of its two terminal primary amines. Direct use of unprotected spermidine in reductive amination often leads to complex mixtures of regioisomers, bis-alkylated products, and internal cyclization[1].
Azidospermidine solves this by masking the 4-aminobutyl terminus as an azide ( N3 ). This leaves only the 3-aminopropyl terminus available for nucleophilic attack, ensuring 100% regioselectivity during conjugation[1]. The azide is entirely inert to standard reductive amination conditions (e.g., NaBH4 ) but can be easily reduced back to a primary amine in a subsequent step using catalytic hydrogenation or Staudinger reduction[2].
Table 1: Quantitative Chemical Properties
| Property | Value |
| Chemical Name | (3-Aminopropyl)(4-azidobutyl)amine dihydrochloride |
| Common Name | Azidospermidine dihydrochloride |
| CAS Number | 148736-30-5 |
| Molecular Formula | C7H19Cl2N5 (Free base: C7H17N5 ) |
| Molecular Weight | 244.16 g/mol (Salt form) |
| Key Functional Groups | Primary amine, Secondary amine, Terminal azide |
| Solubility | Highly soluble in Water, Methanol, DMSO |
| Primary Applications | Aminosterol synthesis, CuAAC Click Chemistry, PROTAC linkers |
Synthetic Utility: The Squalamine Pathway
Squalamine is a broad-spectrum antimicrobial and anti-angiogenic aminosterol originally isolated from the dogfish shark (Squalus acanthias)[4]. The total synthesis of squalamine relies heavily on azidospermidine to append the polyamine tail to the steroidal core[2].
Mechanistic Causality: The synthesis begins with the reaction of a protected ketosterol with azidospermidine[2]. Because the dihydrochloride salt is used, a mild base (pyridine) is required to liberate the free primary amine. The reaction is driven forward by azeotropic removal of water, forcing the equilibrium toward the imine intermediate[2]. Subsequent reduction with sodium borohydride ( NaBH4 ) yields the azidoaminosterol. Finally, the azide is reduced to the native spermidine tail using Raney Nickel and hydrogen gas, preventing the poisoning of the catalyst that would occur if sulfur-containing protecting groups were used[2].
Workflow for the synthesis of squalamine utilizing azidospermidine as a regioselective equivalent.
Chemical Biology: Probing Protein Polyamination
Beyond synthesis, azidospermidine is a powerful bioorthogonal probe. Polyamines are tightly regulated by enzymes like Ornithine Decarboxylase (ODC) and Antizyme (OAZ)[3]. Furthermore, polyamines are covalently attached to target proteins by Transglutaminase 2 (TG2) in a process called polyamination[3].
Mechanistic Causality: To study this, researchers introduce azidospermidine into live cells. TG2, which is strictly calcium-dependent, catalyzes the formation of an isopeptide bond between the primary amine of azidospermidine and specific glutamine residues on target proteins[3]. The azide handle remains exposed. Following cell lysis, a CuAAC click reaction is performed with an alkyne-fluorophore or alkyne-biotin, allowing for the isolation, visualization, or sequencing of the polyaminated proteome[3].
Click chemistry workflow for detecting protein polyamination using an azidospermidine probe.
Experimental Protocols
The following self-validating protocols demonstrate the practical application of azidospermidine in both synthetic and biological contexts.
Protocol A: Regioselective Reductive Amination of Ketosterols
Objective: Attach the azidospermidine tail to a steroidal core without bis-alkylation.
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Reagent Preparation: Dissolve the freebase azido-spermidine (generated from the dihydrochloride salt) in a 1:1:1 volumetric mixture of Methanol, Isopropanol, and Pyridine[2]. Causality: Pyridine acts as a mild base to maintain the free amine, while the alcohol mixture ensures co-solubility of the polar polyamine and the non-polar steroid.
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Imine Formation: Add the ketosterol precursor (1.0 eq) to the azidospermidine solution (approx. 1.5 eq). Stir at room temperature for 30 minutes.
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Azeotropic Water Removal: Strip the solvent under heat and vacuum to azeotrope away traces of water[2]. Causality: Removing water shifts the thermodynamic equilibrium entirely toward the imine, preventing unreacted ketone from remaining in the mixture.
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Reduction: Re-dissolve the residue in anhydrous methanol. Cool to 0°C and slowly add NaBH4 (2.0 eq). Stir for 2 hours.
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Validation: Analyze via LC-MS. The presence of a single major peak corresponding to the azidoaminosterol mass confirms regioselectivity. The absence of a +18 Da peak confirms complete imine reduction.
Protocol B: In Vitro Polyamination Assay via Click Chemistry
Objective: Monitor TG2-mediated protein polyamination in HeLa cells.
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Cell Culture & Probe Incubation: Culture HeLa cells to 80% confluency. Treat the experimental wells with 200 µM Azidospermidine dihydrochloride[3].
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TG2 Activation: Add 20 µM Calcimycin (a calcium ionophore) to the media[3]. Causality: Calcimycin induces a rapid influx of extracellular calcium, hyperactivating the strictly Ca2+ -dependent TG2 enzyme to incorporate the azidospermidine into target proteins.
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Negative Controls (Self-Validation):
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Control 1: Omit Calcimycin (baseline TG2 activity).
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Control 2: Add 0.5 mM Iodoacetamide (irreversibly alkylates the active-site cysteine of TG2, completely inhibiting polyamination)[3].
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Lysis & Click Reaction: Lyse the cells. To the lysate, add 100 µM Alkyne-Biotin, CuSO4 (catalyst), THPTA (ligand to stabilize Cu+ ), and Sodium Ascorbate (reducing agent to generate Cu+ in situ). Incubate overnight[3].
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Detection: Run the samples on an SDS-PAGE gel, transfer to a PVDF membrane, and probe with a Streptavidin-fluorophore conjugate. Visualize at 600/800 nm[3].
References
-
Synthesis of an Azido Spermidine Equivalent | Tetrahedron Letters |[Link]
- Human squalamine derivatives, related compositions comprising the same, and methods of using the same | Google P
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DEVELOPMENT OF NEW CHEMICAL PROBES TO DELINEATE THE POLYAMINE REGULATION & MOLECULAR STRATEGIES TO UNRAVEL PROTEIN POLYAMINATION | Rowan Digital Works | [Link]
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Quaternary Alkylammonium Conjugates of Steroids: Synthesis, Molecular Structure, and Biological Studies | PubMed Central (PMC) |[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2021025974A1 - Human squalamine derivatives, related compositions comprising the same, and methods of using the same - Google Patents [patents.google.com]
- 3. rdw.rowan.edu [rdw.rowan.edu]
- 4. Quaternary Alkylammonium Conjugates of Steroids: Synthesis, Molecular Structure, and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
